3-Ethenyltriazole-4-sulfonamide
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Overview
Description
3-Ethenyltriazole-4-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other fields This compound features a triazole ring, a five-membered ring containing three nitrogen atoms, and a sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom
Mechanism of Action
Target of Action
3-Ethenyltriazole-4-sulfonamide, as a sulfonamide derivative, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By mimicking PABA, the compound binds to the enzyme’s active site, preventing the enzyme from interacting with its natural substrate, PABA . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound indirectly disrupts DNA synthesis, leading to the inhibition of bacterial growth .
Pharmacokinetics
They are also known for their resistance to biodegradation, which may lead to long residence times in both water and soil matrices .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis, the compound effectively halts the replication of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the compound in various environmental media due to its high resistance to biodegradation can lead to long residence times . This persistence in the environment can potentially lead to the development of antibiotic resistance among bacteria . Therefore, careful management and disposal of such compounds are crucial to prevent environmental contamination and the spread of antibiotic resistance .
Biochemical Analysis
Biochemical Properties
3-Ethenyltriazole-4-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial in treating various diseases .
Cellular Effects
They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Dosage Effects in Animal Models
It is known that sulfonamides can cause various side effects, including diseases of the digestive and respiratory tracts, when used in large doses .
Metabolic Pathways
This compound is likely involved in the folic acid synthesis pathway, given its structural similarity to PABA . It may interact with enzymes or cofactors involved in this pathway .
Transport and Distribution
Sulfonamides are known to be transported and distributed in various ways in the body .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyltriazole-4-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of oxidizing agents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water .
Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyltriazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: N-chlorosuccinimide (NCS), hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfinamides, sulfenamides.
Substitution Products: Various alkylated or halogenated derivatives.
Scientific Research Applications
3-Ethenyltriazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar applications in medicinal chemistry.
Sulfonimidates: These compounds also contain a sulfur-nitrogen bond and have applications in drug design.
Uniqueness: 3-Ethenyltriazole-4-sulfonamide is unique due to the presence of the ethenyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-ethenyltriazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h2-3H,1H2,(H2,5,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGTXYAVAHELLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=CN=N1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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